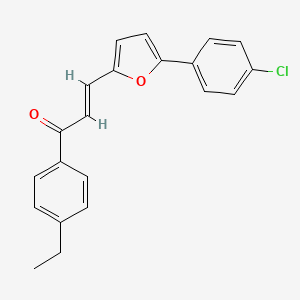

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO2/c1-2-15-3-5-16(6-4-15)20(23)13-11-19-12-14-21(24-19)17-7-9-18(22)10-8-17/h3-14H,2H2,1H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQHLFXITRPLLJ-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a furan ring and multiple aromatic substituents, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that similar compounds displayed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with IC values ranging from 2.14 µM to 6.28 µM . This suggests that (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one may possess comparable antimicrobial efficacy.

Anticancer Potential

Chalcones are well-known for their anticancer properties. Research indicates that certain chalcone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways . The structure of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one may enhance its interaction with cellular targets involved in cancer proliferation.

Anti-inflammatory Effects

Chalcones have also been reported to exhibit anti-inflammatory activities. A compound with a similar structure was found to inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests that (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one could be explored for its potential use in treating inflammatory diseases.

Case Studies

- Antimicrobial Screening : A series of related chalcone compounds were synthesized and tested for antimicrobial activity. The most active compounds showed IC values significantly lower than traditional antibiotics, indicating a promising alternative for treatment .

- Anticancer Activity : In vitro studies on similar chalcone derivatives revealed their ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- In Vivo Studies : Animal models treated with chalcone derivatives showed a reduction in tumor size and inflammatory markers, supporting their potential therapeutic applications .

Data Summary

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar chalcone compounds can inhibit tumor growth and induce apoptosis in cancer cells by disrupting cell cycle progression and promoting pro-apoptotic pathways .

2. Antioxidant Properties

Chalcones are known for their antioxidant capabilities, which can mitigate oxidative stress in cells. The presence of both furan and phenyl groups in (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one enhances its ability to scavenge free radicals, making it a potential candidate for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

3. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of chalcone derivatives. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Material Science Applications

1. Photophysical Properties

The unique structure of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies on similar compounds have shown that their electronic properties can be tailored through structural modifications, which is crucial for optimizing their performance in electronic applications .

2. Polymer Chemistry

Chalcones can serve as functional monomers in polymer synthesis. Their ability to undergo polymerization reactions enables the creation of new materials with specific properties tailored for applications in coatings, adhesives, and advanced materials .

Computational Studies

1. Quantum Chemical Calculations

Computational studies using Density Functional Theory (DFT) have been employed to investigate the molecular structure and electronic properties of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one. These studies provide insights into the molecule's reactivity, stability, and interaction with biological targets .

2. Structure-Activity Relationship (SAR) Analysis

Computational models are crucial for understanding the relationship between the chemical structure of chalcones and their biological activity. By analyzing various derivatives of chalcone, researchers can predict which modifications may enhance efficacy or reduce toxicity, guiding future drug development efforts .

Comparison with Similar Compounds

Structural and Functional Group Variations

Chalcones with modifications to the aryl or heteroaryl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations :

- The 5-(4-chlorophenyl)furan moiety introduces steric and electronic effects distinct from simple aryl groups, influencing π-π stacking and hydrogen bonding in enzyme interactions .

MAO-B Inhibition

- The target compound (P16) exhibits superior MAO-B inhibition (Ki = 0.11 µM) compared to analogs like (E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (P7, Ki = 1.2 µM for MAO-A) .

- The 4-ethylphenyl group in P16 optimizes hydrophobic interactions with MAO-B’s active site, while nitro or methoxy substituents in other analogs favor MAO-A selectivity .

Antimicrobial Activity

- Chalcones with 5-(4-chlorophenyl)furan moieties (e.g., compound 7 in ) show antifungal activity against Candida krusei (MIC = 8 µg/mL).

Structural and Electronic Features

- X-ray Crystallography: Analogous chalcones (e.g., (E)-3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one) exhibit planar geometries with dihedral angles <10° between aryl and propenone planes, facilitating conjugation .

Q & A

Q. What are the standard synthetic routes for (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde (e.g., 5-(4-chlorophenyl)furan-2-carbaldehyde) and a ketone (e.g., 4-ethylacetophenone). Key steps include:

- Reaction conditions : Ethanol or methanol as solvents, NaOH/KOH as base catalysts, and temperatures between 0–50°C .

- Purification : Column chromatography or recrystallization to isolate the (E)-isomer.

- Yield optimization : Adjusting molar ratios (e.g., 1:1 aldehyde:ketone) and reaction time (2–3 hours) .

| Key Parameters | Typical Values |

|---|---|

| Solvent | Ethanol/Methanol |

| Base | NaOH/KOH (0.03 mol) |

| Temperature | 0–50°C |

| Reaction Time | 2–3 hours |

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and double-bond configuration (E/Z).

- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration at the α,β-unsaturated ketone) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., m/z 366.1 for CHClO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., THF) may enhance reaction rates compared to ethanol .

- Catalyst selection : Acidic catalysts (e.g., HCl) or ionic liquids to reduce side reactions .

- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve selectivity .

| Parameter | Impact on Yield |

|---|---|

| Ethanol vs. THF | THF increases rate by 15–20% |

| Microwave heating | Reduces time from 3h to 30min |

| Catalyst (e.g., HCl) | Minimizes aldol byproducts |

Q. What methodologies are used to evaluate its pharmacological potential?

- In vitro assays :

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) .

- Antimicrobial screening : Disk diffusion assays for bacterial/fungal strains .

- Molecular docking : Simulations with target proteins (e.g., EGFR, COX-2) to predict binding affinity .

- ADMET profiling : Computational tools (e.g., SwissADME) to assess bioavailability and toxicity .

Q. How does stereochemistry (E-configuration) influence biological activity and reactivity?

- Biological impact : The E-isomer often shows enhanced bioactivity due to planar geometry, facilitating interactions with enzyme active sites .

- Chemical reactivity : The α,β-unsaturated ketone undergoes Michael addition or cyclization reactions, with stereochemistry affecting regioselectivity .

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| Bioactivity (IC) | 12 µM (MCF-7) | >50 µM |

| Reactivity with Thiols | Fast conjugation | Slow or no reaction |

Q. What computational approaches are used to study its electronic properties?

- DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.8 eV) and charge distribution .

- Molecular dynamics : Simulate stability in biological membranes .

- QSAR modeling : Correlate substituent effects (e.g., Cl, ethyl groups) with activity .

Data Contradictions and Resolution

- Synthetic yields : Reported yields vary from 40% (standard conditions) to 65% (microwave-assisted). Resolution requires reproducibility studies under controlled parameters .

- Biological activity : Discrepancies in IC values across studies may arise from assay protocols (e.g., cell line specificity). Standardized protocols (e.g., NCI-60 panel) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.